molecular formula C6H4BrFIN B1383955 3-Bromo-2-fluoro-6-iodoaniline CAS No. 2090537-24-7

3-Bromo-2-fluoro-6-iodoaniline

Cat. No.: B1383955
CAS No.: 2090537-24-7
M. Wt: 315.91 g/mol
InChI Key: JUCMXXLOVVAXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-fluoro-6-iodoaniline is an aromatic amine with the molecular formula C6H4BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, along with an amino group. It is a solid at ambient temperature and is used in various chemical syntheses and research applications .

Scientific Research Applications

3-Bromo-2-fluoro-6-iodoaniline is used in a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-iodoaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:

Industrial Production Methods: Industrial production methods often utilize transition-metal-catalyzed processes, such as palladium-catalyzed amination, to achieve high yields and purity. These methods are optimized for large-scale production and involve stringent reaction conditions to ensure the desired substitution pattern on the aromatic ring .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-6-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoroaniline
  • 3-Iodo-2-fluoroaniline
  • 4-Bromo-2-fluoroaniline

Comparison: 3-Bromo-2-fluoro-6-iodoaniline is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

3-bromo-2-fluoro-6-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFIN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCMXXLOVVAXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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